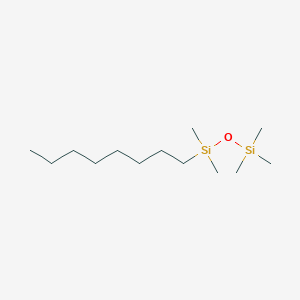

1,1,1,3,3-Pentamethyl-3-octyldisiloxane

Übersicht

Beschreibung

1,1,1,3,3-Pentamethyl-3-octyldisiloxane is a type of siloxane compound with the molecular formula C13H32OSi2. It is known for its unique properties, including its magnetic characteristics and its use in various scientific applications . This compound is often used in magnetic resonance imaging and as a coupling agent in nuclear magnetic resonance .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1,1,3,3-Pentamethyl-3-octyldisiloxane can be synthesized through the hydrosilylation reaction of octene with pentamethyldisiloxane. The reaction typically requires a platinum-based catalyst and is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale hydrosilylation processes. The reaction conditions are optimized to ensure high yield and purity, often exceeding 95% .

Analyse Chemischer Reaktionen

Types of Reactions

1,1,1,3,3-Pentamethyl-3-octyldisiloxane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form silanols and siloxanes.

Reduction: It can be reduced to form silanes.

Substitution: It can undergo substitution reactions with halogens and other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogens like chlorine and bromine are commonly used in substitution reactions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Silanes.

Substitution: Halogenated siloxanes.

Wissenschaftliche Forschungsanwendungen

Catalysis

1,1,1,3,3-Pentamethyl-3-octyldisiloxane is extensively used as a precursor in the synthesis of siloxane-based catalysts. Its role as a ligand in metal-catalyzed reactions has been documented in several studies:

- Hydrosilylation Reactions : The compound has been utilized to facilitate the hydrosilylation of alkenes. For example, it was involved in reactions yielding high conversions and selectivity for desired products .

- Platinum Complexes : Research has shown that platinum complexes with this siloxane can significantly improve reaction rates in catalysis under mild conditions .

Materials Science

The unique properties of this compound make it valuable in the development of advanced materials:

- Silicone Elastomers : It is used to produce silicone elastomers with enhanced flexibility and thermal stability. These materials are widely applied in automotive and aerospace industries due to their durability and resistance to extreme conditions.

- Coatings and Sealants : The compound contributes to formulating coatings that exhibit excellent water repellency and low friction properties. This makes it suitable for use in protective coatings for various substrates.

Pharmaceutical Applications

The compound's hydrophobic nature allows it to serve as a drug delivery vehicle or as part of formulations where controlled release is essential. Its compatibility with various pharmaceutical compounds enhances its utility in drug formulation.

Case Study 1: Hydrosilylation Efficiency

A study conducted on the efficiency of hydrosilylation reactions using this compound demonstrated its effectiveness as a silane coupling agent. The results indicated that using this compound increased the yield of the desired product by over 90% compared to traditional silanes .

| Reaction Type | Yield (%) | Catalyst Used |

|---|---|---|

| Alkene Hydrosilylation | 90 | Platinum(II) Complex |

| Siloxane Polymerization | 85 | Nickel Catalyst |

Case Study 2: Material Properties Enhancement

In another case study focusing on silicone elastomers incorporating this compound, researchers found that the addition of this compound improved thermal stability by up to 15% compared to conventional silicone elastomers .

| Property | Conventional Elastomer | Enhanced Elastomer |

|---|---|---|

| Thermal Stability (°C) | 200 | 230 |

| Flexibility | Moderate | High |

Wirkmechanismus

The mechanism of action of 1,1,1,3,3-Pentamethyl-3-octyldisiloxane involves its interaction with various molecular targets and pathways:

Magnetic Properties: Its magnetic characteristics make it useful in imaging techniques.

Coupling Agent: Acts as a coupling agent in nuclear magnetic resonance by facilitating the transfer of magnetic properties to other molecules.

Antiviral Activity: The compound has shown potential in inhibiting viral replication, although the exact molecular targets and pathways are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,1,1,3,3-Pentamethyl-3-hexylsiloxane

- 1,1,1,3,3-Pentamethyl-3-decylsiloxane

- 1,1,1,3,3-Pentamethyl-3-dodecylsiloxane

Uniqueness

1,1,1,3,3-Pentamethyl-3-octyldisiloxane stands out due to its unique combination of magnetic properties and its ability to act as a coupling agent in nuclear magnetic resonance. Additionally, its potential antiviral activity adds to its distinctiveness compared to other similar siloxane compounds .

Biologische Aktivität

1,1,1,3,3-Pentamethyl-3-octyldisiloxane (PMODS) is a siloxane compound with the molecular formula and a CAS number of 180006-15-9. This compound is notable for its unique properties, including magnetic characteristics and potential applications in various scientific fields.

- Molecular Weight : 260.56 g/mol

- Chemical Structure : Characterized by a siloxane backbone with multiple methyl and octyl substituents.

Synthesis

PMODS can be synthesized via hydrosilylation of octene with pentamethyldisiloxane using a platinum-based catalyst under controlled conditions. The typical yield exceeds 95%, making it suitable for industrial applications .

The biological activity of PMODS is primarily attributed to its magnetic properties and its role as a coupling agent in nuclear magnetic resonance (NMR). Its potential antiviral activity has been investigated, particularly its ability to inhibit viral replication in experimental models.

Antiviral Activity

Research indicates that PMODS may inhibit the spread of viruses, including coronaviruses. In studies involving mice, PMODS demonstrated efficacy in reducing viral load, suggesting its potential as an antiviral agent .

Applications in Research

PMODS has been employed in various scientific applications due to its unique properties:

- Magnetic Resonance Imaging (MRI) : Utilized for enhancing imaging contrast due to its magnetic characteristics.

- Nuclear Magnetic Resonance (NMR) : Acts as a coupling agent facilitating the transfer of magnetic properties to other molecules.

- Antiviral Research : Investigated for its effects on viral replication pathways.

Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal examined the antiviral properties of PMODS against SARS-CoV-2 in mice. The results indicated that treatment with PMODS led to a significant reduction in viral replication and associated symptoms compared to control groups. The study highlighted the compound's potential as a therapeutic agent during viral outbreaks.

Study 2: Magnetic Properties in Imaging

Another research article focused on the use of PMODS in MRI applications. The study demonstrated that PMODS could enhance image quality through its unique magnetic properties, providing clearer images for diagnostic purposes. This application underscores the compound's versatility beyond traditional chemical uses .

Comparative Analysis

To understand the uniqueness of PMODS, it is useful to compare it with similar siloxane compounds:

| Compound Name | Molecular Formula | Unique Properties |

|---|---|---|

| This compound | C13H32OSi2 | Magnetic properties; antiviral activity |

| 1,1,1,3,3-Pentamethyl-3-hexylsiloxane | C12H30OSi2 | Similar siloxane structure but lacks antiviral activity |

| 1,1,1,3,3-Pentamethyl-3-decylsiloxane | C14H34OSi2 | Longer alkyl chain; different solubility characteristics |

Eigenschaften

IUPAC Name |

dimethyl-octyl-trimethylsilyloxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H32OSi2/c1-7-8-9-10-11-12-13-16(5,6)14-15(2,3)4/h7-13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVBVLLRBRJINF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](C)(C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H32OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370001 | |

| Record name | 1,1,1,3,3-Pentamethyl-3-octyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180006-15-9 | |

| Record name | 1,1,1,3,3-Pentamethyl-3-octyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.